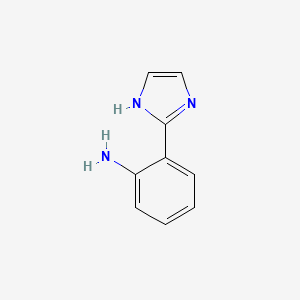
2-(1H-Imidazol-2-yl)aniline
Cat. No. B1611902
Key on ui cas rn:
29528-25-4
M. Wt: 159.19 g/mol
InChI Key: OHXHFXHOPMUAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08129386B2
Procedure details


A mixture of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide (50.0 mg, 0.207 mmol) and manganese dioxide (170 mg, 1.96 mmol) in N,N′-dimethylpropylenurea (2.0 mL) was heated at 150. (bath temp.). After 1 hour, the reaction mixture was cooled to room temperature, poured into a solution of hydroxylamine hydrochloride (0.5 g) in water (50 mL), and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate, filtered, concentrated under reduced pressure. The crude residue was triturated with isopropylether, and the precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent) to give 2-(1H-imidazol-2-yl)aniline (20 mg, 61% yield).
Name
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One

[Compound]
Name
N,N′-dimethylpropylenurea
Quantity
2 mL
Type
solvent
Reaction Step One




Yield
61%
Identifiers


|
REACTION_CXSMILES
|
Br.[NH:2]1[CH2:6][CH2:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].Cl.NO>O.[O-2].[O-2].[Mn+4]>[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9] |f:0.1,2.3,5.6.7|
|
Inputs


Step One
|
Name
|
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
Br.N1C(=NCC1)C1=C(N)C=CC=C1
|
[Compound]
|
Name
|
N,N′-dimethylpropylenurea
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
170 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated at 150
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The separated organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was triturated with isopropylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C(=NC=C1)C1=C(N)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 20 mg | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
